1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine
Overview
Description
1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and a methyl group
Preparation Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline, followed by its reaction with 3-methylpiperidine under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine can be compared with similar compounds such as:
1-(4-Fluoro-2-nitrophenyl)piperidine: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(4-Fluoro-2-nitrophenyl)-3-ethylpiperidine: The presence of an ethyl group instead of a methyl group can influence its steric and electronic properties.
1-(4-Fluoro-2-nitrophenyl)-3-methylpyrrolidine: The pyrrolidine ring may confer different conformational and reactivity characteristics compared to the piperidine ring. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-3-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-9-3-2-6-14(8-9)11-5-4-10(13)7-12(11)15(16)17/h4-5,7,9H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQNWLQOEOPCLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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